molecular formula C20H17NO4 B2677828 (2Z)-6-hydroxy-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-4-methyl-1-benzofuran-3(2H)-one CAS No. 1200542-01-3

(2Z)-6-hydroxy-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-4-methyl-1-benzofuran-3(2H)-one

Cat. No. B2677828
CAS RN: 1200542-01-3
M. Wt: 335.359
InChI Key: SDZKUUQOLKDAGO-WSVATBPTSA-N
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Description

The compound is an indole derivative with a molecular weight of 335.35 . It is used for research purposes and is not intended for diagnostic or therapeutic use .


Molecular Structure Analysis

The compound has a complex structure that includes a 5-methoxy-1-methyl-1H-indol-3-yl group . The structure of similar indole derivatives has shown similar NMR splitting patterns and δ-values as that of indomethacin .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 335.35 . It is recommended to be stored at room temperature . Predicted properties include a boiling point of 594.2° C at 760 mmHg and a density of 1.3 g/cm^3 .

Scientific Research Applications

Receptor Affinity and Synthesis

  • Benzofuran analogues of hallucinogens like 5-methoxy-N,N-dimethyltryptamine have been synthesized and evaluated for their affinity at serotonin 5-HT2 and 5-HT1A receptors. These studies indicate that benzofurans may offer a useful framework for designing serotonin receptor ligands, highlighting their potential in neuroscience research and drug development (Tomaszewski et al., 1992).

Novel Compounds from Natural Sources

  • Research on mangrove endophytic fungi yielded two new compounds, illustrating the role of natural products in discovering novel chemical entities with potential antimicrobial and antitumor activities. This underscores the importance of biodiversity in medicinal chemistry (Xia et al., 2011).

Aromaticity and Chemical Properties

  • Studies on the hydrolysis of methyl ethers derived from heterocyclic compounds provide insights into aromaticity and chemical reactivity. Such investigations contribute to our understanding of chemical stability and reactivity, essential for developing new synthetic methods and materials (Capon & Lew, 1992).

Imaging and Diagnostic Applications

  • The synthesis of benzofuran-based compounds for potential use as PET (Positron Emission Tomography) imaging probes for enzymes like PIM1 highlights the intersection of organic synthesis and biomedical imaging. Such research is crucial for advancing diagnostic tools and therapeutic monitoring (Gao et al., 2013).

Anticholinesterase Agents

  • Novel anticholinesterase compounds based on furobenzofuran and methanobenzodioxepine skeletons demonstrate the ongoing search for more effective treatments for diseases like Alzheimer's. This research exemplifies the application of organic chemistry in developing new therapeutic agents (Luo et al., 2005).

Mechanism of Action

Indole derivatives have been studied for their anti-inflammatory activity, analgesic activity, ulcerogenic activity, lipid peroxidation, ulcer index, and cyclooxygenase expression activities . One study found that an indole derivative selectively inhibited COX-2 expression and provided gastric sparing activity .

properties

IUPAC Name

(2Z)-6-hydroxy-2-[(5-methoxy-1-methylindol-3-yl)methylidene]-4-methyl-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO4/c1-11-6-13(22)8-17-19(11)20(23)18(25-17)7-12-10-21(2)16-5-4-14(24-3)9-15(12)16/h4-10,22H,1-3H3/b18-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDZKUUQOLKDAGO-WSVATBPTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1C(=O)C(=CC3=CN(C4=C3C=C(C=C4)OC)C)O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC2=C1C(=O)/C(=C/C3=CN(C4=C3C=C(C=C4)OC)C)/O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z)-6-hydroxy-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-4-methyl-1-benzofuran-3(2H)-one

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